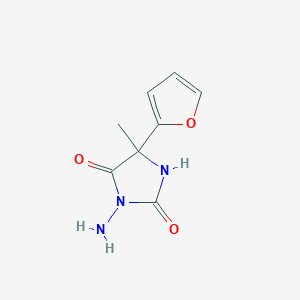

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione

Description

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted with a furan-2-yl group at the 5-position and an amino group at the 3-position.

Properties

IUPAC Name |

3-amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-8(5-3-2-4-14-5)6(12)11(9)7(13)10-8/h2-4H,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDWDBJQUQMSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₈H₉N₃O₃.

Biological Activity

3-Amino-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : 168.16 g/mol

- IUPAC Name : this compound

This compound features an imidazolidine ring with amino and furan substituents, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties. In a study examining furan derivatives, it was found that certain compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Furan-based compounds have been associated with cytotoxic effects on cancer cell lines. For example, derivatives have shown promising results against HeLa and MCF7 cancer cells, leading to apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazolidine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

- Anti-inflammatory Study :

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Methodology | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disc diffusion | Inhibition zone: 20 mm |

| Anticancer | MCF7 | MTT assay | IC50: 15 µM |

| Anti-inflammatory | Cytokines | ELISA | Reduction: 60% TNF-alpha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.